molecular formula C16H14N2O2S B8507954 1,2,3-Thiadiazole, 4,5-bis(4-methoxyphenyl)- CAS No. 94843-16-0

1,2,3-Thiadiazole, 4,5-bis(4-methoxyphenyl)-

Cat. No. B8507954
CAS RN: 94843-16-0
M. Wt: 298.4 g/mol
InChI Key: LCNSXZJIADUFLI-UHFFFAOYSA-N
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Patent
US05098918

Procedure details

The hydrazone (7.0 g, 20 mmol) derived from desoxyanisoin (Aldrich) and ethylcarbazate was added to 20 ml of SOCl2 ;which had been cooled in an ice bath. The reaction was heated at 60° C. for 1 hour, cooled and then the solvent was removed under vacuum. The crude residue was triturated with ether affording 7.5 g of crude material, m.p. 80°-82° C. This was recrystallized from ether affording 3.59 g (60%) of 7, m.p. 84°-86° C. as red crystals. A simple column filtration through silica afforded white, analytically pure crystals of 7, m.p. 84°-86° C.
[Compound]
Name
hydrazone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]([CH2:11][C:12]2[CH:19]=[CH:18][C:15]([O:16][CH3:17])=[CH:14][CH:13]=2)=O)[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1.C(OC(=O)[NH:24][NH2:25])C.O=[S:28](Cl)Cl>>[CH3:6][O:5][C:4]1[CH:7]=[CH:8][C:1]([C:9]2[N:25]=[N:24][S:28][C:11]=2[C:12]2[CH:19]=[CH:18][C:15]([O:16][CH3:17])=[CH:14][CH:13]=2)=[CH:2][CH:3]=1

Inputs

Step One
Name
hydrazone
Quantity
7 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)CC1=CC=C(OC)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NN)=O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
had been cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was triturated with ether affording 7.5 g of crude material, m.p. 80°-82° C
CUSTOM
Type
CUSTOM
Details
This was recrystallized from ether affording 3.59 g (60%) of 7, m.p. 84°-86° C. as red crystals
FILTRATION
Type
FILTRATION
Details
A simple column filtration through silica afforded white

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1N=NSC1C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.